(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine
Description
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is a hydrazone derivative characterized by a nitro group at the 2-position and methoxy groups at the 4- and 5-positions on the phenyl ring. This compound is synthesized via condensation reactions between arylhydrazines and carbonyl-containing precursors. The nitro and methoxy substituents confer unique electronic properties: the nitro group is electron-withdrawing, while methoxy groups donate electrons via resonance, creating a polarized aromatic system. This electronic interplay influences reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(E)-1-(4,5-dimethoxy-2-nitrophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C10H13N3O4/c1-6(12-11)7-4-9(16-2)10(17-3)5-8(7)13(14)15/h4-5H,11H2,1-3H3/b12-6+ |
InChI Key |
FBDMXPWHQWYTQW-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Canonical SMILES |
CC(=NN)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then subjected to rigorous purification processes to meet industrial standards.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) undergoes reduction to an amino group (-NH₂) under catalytic hydrogenation or chemical reduction conditions.
Reagents & Conditions:
-
Catalytic Hydrogenation: H₂ gas with Pd/C or Raney Ni at 60–80°C in ethanol.
-
Chemical Reduction: SnCl₂ in HCl or NaBH₄ with catalytic transition metals.
Products:
-
Reduction yields "(1-(4,5-Dimethoxy-2-aminophenyl)ethylidene)hydrazine" (Table 1).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, EtOH | 2-Amino-4,5-dimethoxyphenyl derivative | 85–92% |
Condensation Reactions
The hydrazine group (-NH-NH₂) participates in nucleophilic condensation with carbonyl compounds (e.g., aldehydes, ketones).
Example Reaction:
Condensation with aromatic aldehydes (e.g., benzaldehyde) forms hydrazone derivatives (Fig. 1):
Key Findings:
-
Reactions occur in ethanol under reflux with catalytic acetic acid.
-
Products exhibit planar geometry, confirmed by X-ray crystallography .
Cyclization to Heterocycles
The compound serves as a precursor for synthesizing nitrogen-containing heterocycles.
1.3.1 Pyrazole Formation
Reaction with β-diketones or α,β-unsaturated ketones leads to pyrazole derivatives via cyclocondensation (Scheme 1):
Conditions:
-
Reflux in ethanol with triethylamine (TEA).
-
Cyclization involves elimination of water.
Example Product:
4,6-Disubstituted pyrazolo[4,3-b]pyridin-3-ones (Table 2).
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| α,β-Unsaturated ketone | Pyrazolopyridine derivative | 78% | EtOH, TEA, reflux |
Electrophilic Aromatic Substitution
The dimethoxy-substituted aromatic ring directs electrophiles to specific positions.
Reactions:
-
Nitration: Limited due to existing nitro group.
-
Sulfonation: Concentrated H₂SO₄ at 0–5°C introduces sulfonic acid groups.
Regioselectivity:
-
Methoxy groups activate the ring at ortho/para positions relative to substituents.
Hydrazine Reactivity
The hydrazine moiety acts as a bifunctional nucleophile:
-
Primary NH₂ attacks carbonyl carbons.
-
Secondary NH stabilizes intermediates via resonance.
Case Study:
Reaction with 4-acetyl-2-phenylimidazole forms a stable hydrazide-hydrazone hybrid via sequential nucleophilic attacks .
Nitro Group Effects
-
Electron-Withdrawing Nature: Deactivates the aromatic ring, slowing electrophilic substitution.
-
Steric Hindrance: The 2-nitro group influences regioselectivity in substitution reactions.
Comparative Reactivity
| Reaction Type | Rate (Relative to Analogues) | Key Influencing Factor |
|---|---|---|
| Nitro Reduction | Faster | Electron-donating methoxy groups |
| Cyclization | Moderate | Steric bulk of substituents |
Scientific Research Applications
Antimicrobial Activity
Hydrazone derivatives, including (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine, have shown significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, research highlights their effectiveness against Gram-positive and Gram-negative bacteria, showcasing potential as antibacterial agents .
Anticancer Properties
Hydrazones are being investigated for their anticancer activities. The ability of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine to induce apoptosis in cancer cells has been documented. Case studies have shown that this compound can affect cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .
Anti-inflammatory Effects
Research has indicated that hydrazone derivatives can exhibit anti-inflammatory properties. The compound has been tested in vitro for its ability to reduce inflammation markers, presenting a promising avenue for the development of anti-inflammatory drugs .
Spectroscopic Methods
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is utilized as a reagent in spectroscopic methods for the detection of metal ions and organic compounds. Its ability to form stable complexes with metal ions makes it valuable in analytical chemistry for environmental monitoring and food safety assessments .
Chromatographic Techniques
The compound has been applied in chromatographic techniques for the separation and identification of various analytes. Its derivatives are often used in thin-layer chromatography and high-performance liquid chromatography due to their stability and reactivity .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating potent antimicrobial activity suitable for further development into pharmaceutical formulations.
Case Study 2: Anticancer Activity
In vitro assays revealed that (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine exhibited cytotoxic effects on MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The nitrophenyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Key Observations :
- Nitro Positioning : The 2-nitro group in the target compound may enhance steric hindrance compared to 3- or 4-nitro analogues, affecting binding to biological targets (e.g., enzymes) .
- Methoxy vs. Methyl/Thiophene : Methoxy groups improve solubility in polar solvents compared to methyl or thiophene substituents .
- Symmetry: Bis(nitrophenyl) derivatives (e.g., SSBO) exhibit higher corrosion inhibition efficiency (90% at 10⁻³ M) due to planar adsorption on metal surfaces, a feature less pronounced in asymmetrical derivatives .
2.2 Functional Comparisons
Corrosion Inhibition
Symmetrical bis(nitrophenyl)hydrazines (e.g., SSBP) demonstrate superior corrosion inhibition for carbon steel in HCl (90% efficiency at 10⁻³ M) compared to mono-nitrophenyl derivatives. The target compound’s asymmetrical structure and methoxy groups may reduce adsorption efficiency .
Crystallographic Behavior
2.3 Physical Properties
*Estimated based on structural analogues.
Biological Activity
(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : CHNO
- Molecular Weight : 239.23 g/mol
- CAS Number : 123642-61-5
The unique structure of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine includes both methoxy and nitro groups on the phenyl ring, which significantly influence its chemical reactivity and biological activity. This combination provides distinct profiles compared to similar compounds, enhancing its potential applications in various fields such as medicinal chemistry and materials science .
The mechanism of action for (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine involves its interaction with specific molecular targets, potentially acting as an inhibitor or activator of various enzymes. The nitrophenyl group plays a crucial role in its biological activity by influencing binding affinities and specificity towards target molecules.
Antimicrobial Activity
Research indicates that (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine exhibits notable antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition of growth. For instance, studies have shown that derivatives of hydrazine compounds often exhibit enhanced antibacterial activity due to their structural characteristics .
Anticancer Activity
The anticancer potential of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine has been evaluated through various in vitro assays. A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that the compound was more effective against the U-87 cell line than the MDA-MB-231 cell line .
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 15.3 |
| MDA-MB-231 | 22.7 |
This data suggests that (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine could be a promising candidate for further development as an anticancer agent.
Case Study 1: Antioxidant Activity
A recent study assessed the antioxidant properties of hydrazone derivatives, including (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine. The DPPH radical scavenging method was employed, revealing that certain derivatives exhibited antioxidant activities surpassing that of ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of related hydrazone compounds. Compounds similar to (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine were found to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), indicating potential relevance in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between substituted hydrazines and ketones. For example, hydrazine derivatives are refluxed with carbonyl precursors in acidic conditions (e.g., acetic acid or HCl) to form hydrazones. A typical procedure involves refluxing 4,5-dimethoxy-2-nitroacetophenone with hydrazine hydrate in ethanol for 3–5 hours, followed by crystallization . Yield optimization requires control of stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), and acid catalysis (e.g., ammonium acetate or HCl). Elevated temperatures (reflux) and prolonged reaction times (4–6 hours) often improve conversion rates .
Q. How is (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine characterized structurally, and what analytical techniques are critical?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the hydrazone linkage and aromatic substitution patterns. For example, the ethylidene proton typically appears as a singlet near δ 8.0–8.5 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and X-ray crystallography can resolve stereochemical details if single crystals are obtained . Infrared (IR) spectroscopy identifies C=N stretching vibrations (~1600 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹) .
Q. What are the common reactivity patterns of this hydrazine derivative in organic synthesis?
- Methodology : The nitro and methoxy groups direct electrophilic substitution reactions. The hydrazone moiety participates in cyclization reactions to form heterocycles (e.g., pyrazoles, thiadiazoles) under acidic or oxidative conditions. For instance, reacting the compound with thiophene-2-carbaldehyde in glacial acetic acid yields thiazole hybrids via [3+2] cycloaddition . The nitro group can be reduced to an amine for further functionalization, though this requires careful control to avoid over-reduction .
Advanced Research Questions
Q. How do electronic effects of the 4,5-dimethoxy-2-nitrophenyl substituent influence reaction mechanisms in cross-coupling or cyclization reactions?
- Methodology : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, while the nitro group deactivates specific positions. Computational studies (DFT) can map charge distribution to predict regioselectivity. For example, in Pd-catalyzed coupling reactions, the nitro group may sterically hinder ortho positions, favoring para-substitution. Experimental validation via comparative synthesis (e.g., replacing methoxy with methyl groups) and kinetic analysis (e.g., monitoring reaction intermediates via LC-MS) can resolve mechanistic pathways .
Q. How should researchers address contradictory data in the synthesis of derivatives, such as unexpected byproducts or low reproducibility?
- Methodology : Contradictions often arise from subtle variations in reaction conditions. For example, trace moisture in solvents may hydrolyze intermediates, leading to side products. Systematic troubleshooting includes:
- Replicating reactions under inert atmospheres (N₂/Ar) to exclude oxygen/moisture interference.
- Screening acid catalysts (e.g., HCl vs. AcOH) to optimize protonation states of intermediates.
- Using high-purity reagents and standardized workup protocols (e.g., column chromatography vs. recrystallization) .
Q. What computational tools are effective for predicting the biological activity or supramolecular assembly of this compound?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with biological targets (e.g., MAO-B enzymes or DNA). For supramolecular chemistry, density functional theory (DFT) predicts coordination geometries in metal-organic frameworks (MOFs). Molecular dynamics (MD) simulations assess stability in aqueous or lipid environments. Experimental validation via XRD (for MOFs) or enzyme inhibition assays (IC₅₀ measurements) is critical .
Q. How can researchers optimize the compound’s antioxidant or antimicrobial activity through structural modifications?
- Methodology : Introduce electron-withdrawing groups (e.g., halogens) to enhance redox activity or lipophilic side chains to improve membrane penetration. For example:
- Replace methoxy groups with Cl or CF₃ to increase electrophilicity.
- Attach heteroaryl rings (e.g., pyridine) to the hydrazone backbone to enable π-π stacking with microbial enzymes .
Methodological Notes
- Synthetic Caution : Nitro groups may undergo unintended reduction under catalytic hydrogenation; use milder reducing agents (e.g., Na₂S₂O₄) for selective transformations .
- Data Reproducibility : Document solvent batch numbers and ambient humidity during reactions to mitigate variability .
- Advanced Characterization : Combine NMR with 2D-COSY and NOESY to resolve complex stereochemistry in hydrazone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
